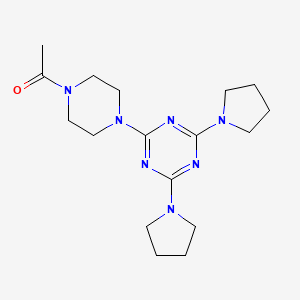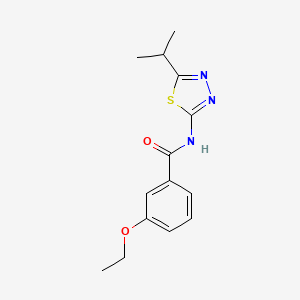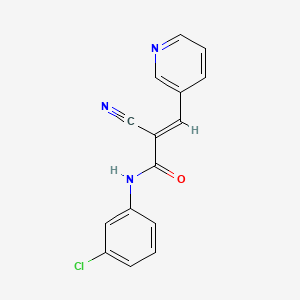
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine, also known as ADPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine involves its ability to bind to specific target molecules, such as enzymes or receptors. This binding can lead to changes in the activity or function of the target molecule, which can be used to investigate various biological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases and kinases. It has also been found to bind to a number of receptors, including adenosine and dopamine receptors, and to modulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine. One area of interest is the development of new drugs and therapies based on the compound. This compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the compound's effects on various biological systems, including the immune system and the nervous system. Finally, there is interest in developing new methods for synthesizing and purifying this compound, as well as improving our understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine involves the reaction of 4,6-dichloro-1,3,5-triazine with piperazine and pyrrolidine in the presence of acetic anhydride. This reaction yields a white crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1-piperazinyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the investigation of various biological processes, including protein-protein interactions, enzyme kinetics, and receptor binding studies. This compound has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-14(25)21-10-12-24(13-11-21)17-19-15(22-6-2-3-7-22)18-16(20-17)23-8-4-5-9-23/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHZNXXJPLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)



![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)

![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)

![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
